(S)-Sulindac - 149116-77-8

(S)-Sulindac

Catalog Number: EVT-388380
CAS Number: 149116-77-8
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) with a broad spectrum of activities that extend beyond its anti-inflammatory properties. It has been extensively studied for its antineoplastic effects across various types of human cancers. The drug is metabolized into two primary metabolites: sulindac sulfide, which retains anti-inflammatory activity, and sulindac sulfone, which lacks this property. Despite this, both metabolites have been shown to possess antineoplastic activities, suggesting mechanisms of action that are independent of inflammation inhibition.

Molecular Structure Analysis

(S)-Sulindac shares its core molecular structure with Sulindac, differing only in the spatial arrangement of the methyl sulfoxide group. [] This difference arises from the chiral sulfur atom within the sulfoxide moiety. Further analysis of its molecular structure would likely involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its identity and purity. []

Chemical Reactions Analysis

A key chemical reaction involving (S)-Sulindac is its reduction to Sulindac Sulfide. [, ] This reaction is primarily catalyzed by Methionine Sulfoxide Reductase A (MSRA) in human tissues. [] The oxidation of (S)-Sulindac to Sulindac Sulfone is catalyzed by the cytochrome P450 (P450) system, with specific enzymes identified in previous studies. []

Mechanism of Action

Sulindac has been shown to exert its antineoplastic effects through multiple pathways. One of the key mechanisms involves the down-regulation of signal transducer and activator of transcription 3 (Stat3) in human oral squamous cell carcinoma cells. Stat3 is often constitutively activated in various tumors and has been linked to carcinogenesis. Sulindac treatment results in a significant reduction of phosphorylated Stat3 and, over time, eliminates both phosphorylated and unphosphorylated Stat3 protein levels, which correlates with the drug's cell growth-inhibitory effects1.

Another mechanism by which sulindac exerts its effects is through the regulation of Phase 1 metabolic enzymes, particularly the cytochromes P450 (CYP) enzymes, which are involved in the detoxification of environmental carcinogens. Sulindac treatment increases the activity and expression of CYP enzymes, such as CYP1A1 and CYP1B1, in both animal models and human liver cancer cell lines. This modulation of carcinogen metabolic enzymes is mediated by the aryl hydrocarbon receptor (AhR), which sulindac activates, leading to the transcription of genes like CYP1A12.

Sulindac and its sulfide metabolite have also been found to alter tumor suppressor and cell cycle-regulatory proteins in HT-29 colon cancer cells. These compounds prevent cell cycle progression, decrease levels of mitotic cyclins, induce levels of p21WAF-1/cip1, and reduce the total levels of pRB, thereby promoting cell cycle quiescence. Additionally, they reduce levels of mutant p53, which may contribute to their anti-neoplastic effects3.

Furthermore, sulindac sulfide has been identified as an inhibitor of Ras signaling. It directly binds to the Ras gene product p21ras, inhibiting its interaction with the Raf protein and impairing nucleotide exchange on p21ras. This action at a critical site in Ras signaling positions sulindac sulfide as a potential lead compound for anti-cancer drugs targeting Ras-mediated cell proliferation and malignant transformation5.

Applications in Various Fields

Cancer Therapy and Prevention

Sulindac's anticancer activities have been documented in various studies. For instance, the combination of sulindac with dichloroacetate (DCA) has been shown to enhance the selective killing of cancer cells through oxidative damage, involving reactive oxygen species (ROS) production, mitochondrial dysfunction, and apoptosis4. Both sulindac sulfide and sulfone have been observed to induce apoptosis in colon carcinoma cells, suggesting that this mechanism is responsible for their cell growth inhibitory activity and may represent a potential mechanism for their antineoplastic activity6.

Familial Adenomatous Polyposis (FAP) Treatment

In a murine model of FAP, sulindac sulfide was found to prevent tumors and restore normal levels of enterocyte apoptosis. This effect was associated with a decrease in tissue prostaglandin synthesis, indicating that the anti-tumor effect of sulindac in Apc-deficient animals is mediated by the sulfide metabolite7.

Future Directions
  • Elucidating the Detailed Mechanism of Action: Further research is needed to fully understand how (S)-Sulindac interacts with various cellular targets and pathways, particularly those involved in oxidative stress, apoptosis, and differentiation. [, ]

  • Investigating Synergistic Effects: Combining (S)-Sulindac with other anticancer agents, particularly those that induce oxidative stress or target specific pathways, could enhance its efficacy. [] Research in this area could lead to the development of novel combination therapies.

(R)-Sulindac

  • Compound Description: (R)-Sulindac, like its enantiomer (S)-sulindac, is a prodrug that is metabolized to its pharmacologically active sulfide derivative, (R)-sulindac sulfide, as well as the inactive sulfone metabolite, sulindac sulfone. While both (R)- and (S)-sulindac sulfide are active COX inhibitors with antineoplastic properties, studies suggest that the (R)-enantiomer may have a higher safety profile. This is because (R)-sulindac sulfide is not converted to its active COX-inhibiting form as rapidly in normal cells compared to (S)-sulindac sulfide, while demonstrating similar activity against cancer cells. []
  • Relevance: (R)-Sulindac is the other enantiomer of (S)-sulindac, both sharing the same chemical formula and connectivity of atoms but differing in the three-dimensional arrangement of their atoms around the chiral sulfoxide center. [, , , , ]

(S)-Sulindac Sulfide

  • Compound Description: (S)-Sulindac sulfide is the pharmacologically active metabolite of (S)-sulindac. It is a potent, non-selective COX inhibitor and displays compelling anticancer activity compared to other NSAIDs. [] It significantly inhibits tumor cell growth by reducing cell proliferation, inducing apoptosis, and arresting the cell cycle. [, , ] Notably, (S)-sulindac sulfide has also shown a greater potency than (R)-sulindac sulfide in inhibiting the growth of human colon cancer cells in vitro. [] (S)-Sulindac sulfide is generated via reduction of the sulfoxide moiety of (S)-sulindac, primarily catalyzed by methionine sulfoxide reductase A (MSRA). [, ]
  • Relevance: (S)-Sulindac sulfide is a metabolite of (S)-sulindac, formed through reduction of the sulfoxide group. [, , , , , , , , , , , , , , , ]

Sulindac Sulfone

  • Compound Description: Sulindac sulfone is a biologically inactive metabolite of both (R)- and (S)-sulindac formed via irreversible oxidation of the sulfoxide moiety. [, , , , ] Interestingly, despite its lack of COX inhibitory activity, sulindac sulfone exhibits anticancer properties. [, , , ] It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [, , , ] Mechanistically, it appears to exert its antineoplastic effects through COX-independent pathways, such as the induction of apoptosis and the inhibition of angiogenesis. [, , ]
  • Relevance: Sulindac sulfone is a metabolite of both (R)- and (S)-sulindac, formed through oxidation of the sulfoxide group. [, , , , , , , ]

Phospho-Sulindac (OXT-328)

  • Compound Description: Phospho-sulindac (P-S) is a synthetic derivative of sulindac that exhibits potent anticancer activity with a potentially improved safety profile compared to the parent compound. [, , , ] It has demonstrated promising efficacy in preclinical models of various cancers, including colon, pancreatic, and skin cancers. [, , , , ] P-S inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , ] Notably, unlike sulindac, which primarily targets COX enzymes, P-S exerts its anticancer effects through multiple mechanisms, including the modulation of reactive oxygen species, induction of spermidine/spermine N(1)-acetyltransferase activity, and downregulation of thioredoxin-1 expression. [, , ]
  • Relevance: Phospho-sulindac is a synthetic derivative of sulindac, designed to improve upon the anticancer properties of the parent compound while minimizing its side effects. It shares the same indene core structure as (S)-sulindac but possesses modifications to enhance its efficacy and safety. [, , , ]

Sulindac Sulfide Amide (SSA)

  • Compound Description: Sulindac sulfide amide (SSA) is another synthetic derivative of sulindac that displays promising anticancer activity. [] Designed to minimize COX-related toxicity while retaining antitumor effects, SSA exhibits reduced COX inhibition compared to sulindac sulfide while demonstrating comparable in vivo antitumor activity in a human colon tumor xenograft model. []
  • Relevance: SSA is a synthetic amide derivative of (S)-sulindac sulfide, where the carboxylic acid group of (S)-sulindac sulfide is replaced with an amide group. This modification reduces COX inhibition while potentially preserving or enhancing other anticancer activities. []

Properties

CAS Number

149116-77-8

Product Name

(S)-Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1

InChI Key

MLKXDPUZXIRXEP-WXKFDZDZSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Synonyms

(1Z)-5-Fluoro-2-methyl-1-[[4-[(S)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic Acid; S-Sulindac Sulfoxide;

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.